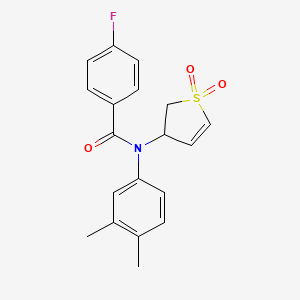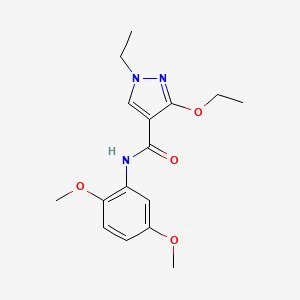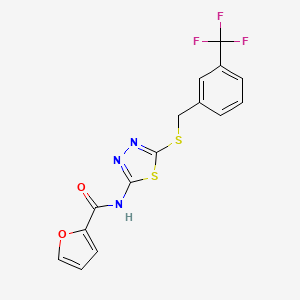
N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H33FN4O3 and its molecular weight is 456.562. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Tracers and Neuroreceptor Imaging
Research has indicated the potential of structurally related compounds for use as PET (Positron Emission Tomography) tracers, particularly in neuroreceptor imaging. For instance, derivatives have been explored for their affinity towards serotonin 5-HT(1A) receptors, which play a crucial role in the study of neuropsychiatric disorders. Such compounds, due to their high brain uptake and stability, are promising candidates for in vivo quantification of 5-HT(1A) receptors, offering insights into various brain disorders (García et al., 2014).
Catalytic Activity in Chemical Syntheses
The catalytic applications of oxalamides, related to the compound , have been investigated in the Cu-catalyzed N-arylation of anilines and secondary amines. Such research demonstrates the effectiveness of N,N'-bisoxalamides in promoting the coupling of a wide range of (hetero)aryl bromides with various amines, highlighting the compound's relevance in synthesizing pharmaceutically important building blocks (Bhunia et al., 2017).
Novel Derivatives Synthesis and Pharmacological Evaluation
The synthesis and evaluation of novel derivatives have been extensively researched, with findings indicating potential antidepressant and antianxiety activities. These studies involve the creation of novel chemical structures and subsequent evaluation of their pharmacological properties, underscoring the versatility and therapeutic potential of compounds within this chemical class (Kumar et al., 2017).
Neuroinflammation Imaging
Advancements in neuroinflammation imaging have been facilitated by the development of ligands for PET imaging of neuroinflammatory markers, such as the colony-stimulating factor 1 receptor (CSF1R). Compounds structurally related to N1-cycloheptyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, designed for high affinity and specificity towards CSF1R, have shown promise in improving the visualization of neuroinflammatory processes in diseases like Alzheimer’s (Lee et al., 2022).
Mechanism of Action
Target of Action
The primary targets of N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide interacts with its targets, the ENTs, by inhibiting their function. The compound is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, affecting the function of ENTs .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway. By inhibiting the transport of nucleosides, the compound disrupts the balance of nucleotides within the cell, which can have downstream effects on DNA replication and repair, as well as RNA transcription .
Pharmacokinetics
The compound’s interaction with ents suggests that it may have good bioavailability, as ents are known to facilitate the transport of nucleoside analog drugs across cell membranes .
Result of Action
The molecular and cellular effects of N’-cycloheptyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide’s action include the disruption of nucleotide balance within the cell. This can lead to a decrease in DNA replication and repair, and RNA transcription, potentially leading to cell death .
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O3/c26-19-9-11-21(12-10-19)29-13-15-30(16-14-29)22(23-8-5-17-33-23)18-27-24(31)25(32)28-20-6-3-1-2-4-7-20/h5,8-12,17,20,22H,1-4,6-7,13-16,18H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGBXVTEUAQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2533797.png)
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)



![4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid](/img/structure/B2533809.png)



![3-[(3-Methoxypropyl)carbamoyl]propanoic acid](/img/structure/B2533815.png)


![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole](/img/structure/B2533818.png)
